2-AMINO-4-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE
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Overview
Description
2-AMINO-4-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE typically involves multiple steps, including the formation of the core structure and the introduction of various substituents. Common synthetic routes may involve:
Formation of the core structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Functional groups such as amino, methoxy, and pentafluorophenoxy groups are introduced through substitution reactions using specific reagents and catalysts.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-AMINO-4-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-AMINO-4-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE include other heterocyclic compounds with similar functional groups, such as:
Indole derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Coumarin derivatives: These compounds are known for their wide range of biological properties and applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the pentafluorophenoxy group, in particular, may confer unique properties such as increased stability and specific interactions with biological targets.
Properties
Molecular Formula |
C26H22F5N3O2 |
---|---|
Molecular Weight |
503.5g/mol |
IUPAC Name |
2-amino-4-[4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H22F5N3O2/c1-35-18-9-8-13(10-14(18)12-36-25-23(30)21(28)20(27)22(29)24(25)31)19-15-6-4-2-3-5-7-17(15)34-26(33)16(19)11-32/h8-10H,2-7,12H2,1H3,(H2,33,34) |
InChI Key |
ZLBYHYPUEUMDLS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC3=C2CCCCCC3)N)C#N)COC4=C(C(=C(C(=C4F)F)F)F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC3=C2CCCCCC3)N)C#N)COC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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